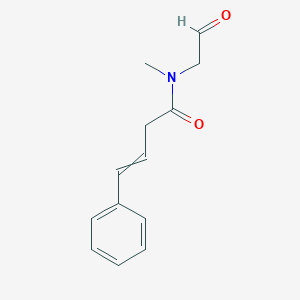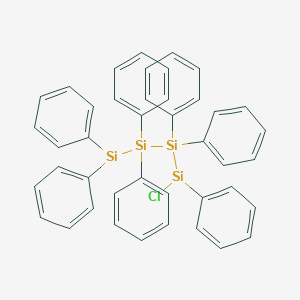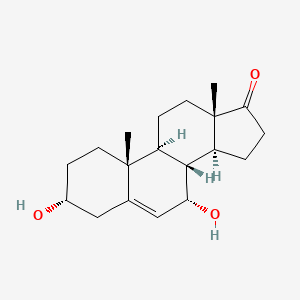
3alpha,7alpha-Dihydroxyandrost-5-en-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3alpha,7alpha-Dihydroxyandrost-5-en-17-one is a steroidal compound that belongs to the class of androstanoids. It is characterized by the presence of hydroxyl groups at the 3alpha and 7alpha positions on the androst-5-en-17-one backbone. This compound is a derivative of dehydroepiandrosterone (DHEA) and is known for its biological activities, including anti-inflammatory and antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,7alpha-Dihydroxyandrost-5-en-17-one typically involves the hydroxylation of dehydroepiandrosterone (DHEA). One common method is the biotransformation of DHEA using microbial strains such as Gibberella sp. and Absidia coerulea. These microorganisms catalyze the hydroxylation at the 7alpha position under optimized conditions, including specific media ingredients, culture time, and inoculum rate .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar biotransformation techniques. The process involves the fermentation of DHEA with selected microbial strains, followed by extraction and purification of the desired product. The yield and efficiency of the process can be enhanced through optimization of fermentation parameters .
Analyse Chemischer Reaktionen
Types of Reactions
3alpha,7alpha-Dihydroxyandrost-5-en-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of the hydroxyl groups to form corresponding ketones.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as NADP+ and reducing agents like NADPH. The reactions are typically carried out under controlled conditions to ensure the selective transformation of the compound .
Major Products
The major products formed from the oxidation of this compound include 3beta-hydroxy-5-androstene-7,17-dione. This product is formed through the oxidation of the 7alpha-hydroxyl group .
Wissenschaftliche Forschungsanwendungen
3alpha,7alpha-Dihydroxyandrost-5-en-17-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Industry: The compound is utilized in the production of pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of 3alpha,7alpha-Dihydroxyandrost-5-en-17-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to estrogen receptors, thereby modulating the expression of genes involved in inflammatory and oxidative stress responses. Additionally, it acts as an antioxidant by inhibiting reactions brought about by dioxygen or peroxides .
Vergleich Mit ähnlichen Verbindungen
3alpha,7alpha-Dihydroxyandrost-5-en-17-one can be compared with other similar compounds, such as:
7beta-Hydroxydehydroepiandrosterone (7beta-OH-DHEA): This compound is a stereoisomer with a hydroxyl group at the 7beta position.
16alpha-Hydroxydehydroepiandrosterone (16alpha-OH-DHEA): This compound has a hydroxyl group at the 16alpha position and is known for its distinct biological activities.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts unique biological properties and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
502849-04-9 |
|---|---|
Molekularformel |
C19H28O3 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
(3R,7S,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-15,17,20-21H,3-9H2,1-2H3/t12-,13+,14+,15-,17+,18+,19+/m1/s1 |
InChI-Schlüssel |
OLPSAOWBSPXZEA-VFELUIQASA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@@H](C=C4[C@@]3(CC[C@H](C4)O)C)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


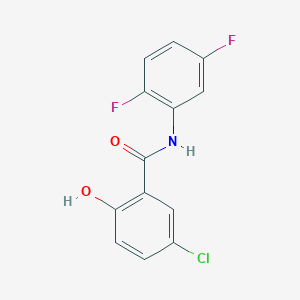
![3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol](/img/structure/B12574792.png)
![Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate](/img/structure/B12574799.png)
![Methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12574803.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methylphenyl)-](/img/structure/B12574813.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B12574828.png)

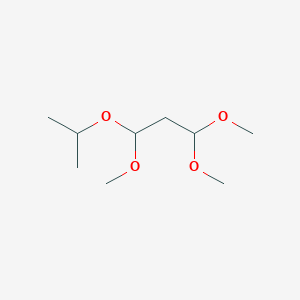

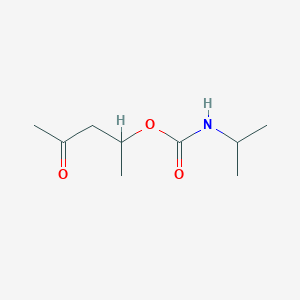
![1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12574850.png)
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12574851.png)
